

Solubility of 2,4-Diaminophenol dihydrochloride in water and organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Diaminophenol
dihydrochloride

Cat. No.: B048997

[Get Quote](#)

Solubility Profile of 2,4-Diaminophenol Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,4-Diaminophenol dihydrochloride** in water and various organic solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, synthesis, and quality control purposes.

Executive Summary

2,4-Diaminophenol dihydrochloride, a crystalline powder, exhibits high solubility in aqueous solutions and limited solubility in organic solvents. This document presents quantitative solubility data in water and qualitative information for several organic solvents. Furthermore, it outlines a detailed experimental protocol for determining solubility, based on established international guidelines, to ensure reproducibility and accuracy in laboratory settings.

Physicochemical Properties

2,4-Diaminophenol dihydrochloride (CAS No: 137-09-7) is the dihydrochloride salt of 2,4-diaminophenol. It is a grayish-white to beige or gray-green crystalline powder.^{[1][2]} The presence of amino and hydroxyl functional groups contributes to its polar nature and influences

its solubility characteristics. It is generally more soluble in acidic conditions due to the protonation of its amine groups.[\[3\]](#) The compound is also sensitive to heat and light and is incompatible with strong oxidizing agents and acids.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Quantitative Solubility Data

The solubility of **2,4-Diaminophenol dihydrochloride** has been determined in water, and qualitative assessments are available for various organic solvents.

Table 1: Solubility in Water

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (g/L)	Reference
Water	15	27.5	275	[1] [2] [4]
Water	20	-	275	[1]
Water	23.5	≥ 10	≥ 100	[5]

Table 2: Qualitative and Limited Quantitative Solubility in Organic Solvents

Solvent	Solubility Description	Quantitative Data (g/100 mL)	Reference
Alcohol (unspecified)	Somewhat Soluble (for the free base, 2,4-Diaminophenol)	-	[6]
Ethanol	Slightly Soluble	≤ 1	[7][8]
Ether (unspecified)	Slightly Soluble (for the free base, 2,4-Diaminophenol)	-	[6]
Acetone	Somewhat Soluble (for the free base, 2,4-Diaminophenol)	-	[6]
Chloroform	Slightly Soluble (for the free base, 2,4-Diaminophenol)	-	[6]
Petroleum Ether	Slightly Soluble (for the free base, 2,4-Diaminophenol)	-	[6]
Non-polar solvents	Little to no solubility	-	[3]
DMSO	Soluble	≥ 10	[8]

Note: The solubility in organic solvents for the dihydrochloride salt is not extensively quantified in the available literature. The data for alcohol, acetone, ether, chloroform, and petroleum ether primarily refers to the free base, 2,4-Diaminophenol, and should be considered as an indicator of potential, though likely low, solubility for the dihydrochloride salt.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **2,4-Diaminophenol dihydrochloride**, adapted from the OECD Guideline 105 (Flask Method), which is suitable for substances with solubilities above 10^{-2} g/L.

4.1. Principle

A saturated solution of **2,4-Diaminophenol dihydrochloride** is prepared by agitating an excess of the solid compound in the selected solvent at a constant temperature. After reaching equilibrium, the concentration of the dissolved substance in the supernatant is determined by a suitable analytical method.

4.2. Materials and Equipment

- **2,4-Diaminophenol dihydrochloride** (purity $\geq 98\%$)
- Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)
- Thermostatic shaking apparatus or magnetic stirrer with a water bath
- Centrifuge capable of temperature control
- Analytical balance (accuracy ± 0.1 mg)
- Volumetric flasks and pipettes (Class A)
- Syringes and filters (e.g., 0.45 μm PTFE or other suitable material)
- Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)
- pH meter (for aqueous solutions)

4.3. Procedure

- Preliminary Test: To estimate the approximate solubility, add about 0.1 g of **2,4-Diaminophenol dihydrochloride** to a 10 mL graduated cylinder. Add the solvent in 1 mL increments, shaking vigorously for 1-2 minutes after each addition, until the solid dissolves completely or the total volume of 10 mL is reached. This will help in determining the appropriate amount of substance and solvent for the main test.
- Sample Preparation: Weigh an amount of **2,4-Diaminophenol dihydrochloride** that is in excess of its estimated solubility and transfer it to a glass-stoppered flask.

- **Equilibration:** Add a measured volume of the solvent to the flask. The flask should be sealed to prevent solvent evaporation and placed in the thermostatic shaker or water bath set to the desired temperature (e.g., 20 ± 0.5 °C). The mixture should be agitated for a sufficient time to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., by taking samples at 24, 48, and 72 hours).
- **Phase Separation:** Once equilibrium is reached, stop the agitation and allow the suspension to settle at the test temperature. To ensure complete separation of the solid and liquid phases, centrifuge the sample at the same temperature.
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant. To avoid including any undissolved particles, it is advisable to filter the sample using a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of the analyte due to adsorption.
- **Concentration Determination:** Determine the concentration of **2,4-Diaminophenol dihydrochloride** in the filtered supernatant using a validated analytical method. For instance, UV-Vis spectrophotometry can be used by measuring the absorbance at a predetermined wavelength and calculating the concentration from a standard calibration curve.
- **Data Reporting:** The solubility should be reported in g/L or g/100 mL. At least three replicate experiments should be performed, and the average solubility and standard deviation should be reported.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **2,4-Diaminophenol dihydrochloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **2,4-Diaminophenol dihydrochloride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. Page loading... [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 2,4-Diaminophenol dihydrochloride CAS#: 137-09-7 [chemicalbook.com]
- 5. 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. 2,4-Diaminophenol dihydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 8. health.ec.europa.eu [health.ec.europa.eu]
- To cite this document: BenchChem. [Solubility of 2,4-Diaminophenol dihydrochloride in water and organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048997#solubility-of-2-4-diaminophenol-dihydrochloride-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com